

Comparative analysis of the spectral data of benzothiazole isomers

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Compound of Interest

Compound Name: 2-Methylbenzo[d]thiazol-7-ol

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A Comparative Spectroscopic Guide to Benzothiazole Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data for benzothiazole and its key 2-substituted isomers: 2-aminobenzothiazole, 2-mercaptobenzothiazole, and 2-hydroxybenzothiazole. Understanding the distinct spectral characteristics of these isomers is crucial for their identification, characterization, and application in various scientific fields, including medicinal chemistry and materials science. The data presented herein is compiled from various spectroscopic techniques, offering a multi-faceted approach to distinguishing these structurally similar compounds.

Comparative Spectral Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS) for benzothiazole and its isomers. These tables allow for a direct comparison of the spectral properties that arise from the different functional groups at the 2-position.

Table 1: ^1H NMR Spectral Data (δ , ppm)

Compound	H-2	Aromatic Protons	Other Protons	Solvent
Benzothiazole	9.24	8.14, 8.08, 7.57, 7.50[1]	-	Acetone-d ₆
2-Aminobenzothiazole	-	7.64 (d), 7.34 (d), 7.20 (t), 6.99 (t) [2]	7.50 (s, -NH ₂)[2]	DMSO-d ₆
2-Mercaptobenzothiazole	-	7.10 - 7.50 (m)	13.5 (s, broad, -SH)	Not Specified
2-Hydroxybenzothiazole	-	7.00 - 7.35 (m)	11.8 (s, broad, -NH)	Not Specified

Table 2: ¹³C NMR Spectral Data (δ, ppm)

Compound	C-2	Aromatic Carbons	Solvent
Benzothiazole	168.1	154.2, 135.1, 133.7, 131.0, 129.0, 127.6, 126.4, 125.2, 123.3, 121.7[3]	CDCl ₃
2-Aminobenzothiazole	167.5	152.9, 131.9, 126.3, 123.5, 121.8, 121.0	DMSO-d ₆
2-Mercaptobenzothiazole	190.1	153.2, 132.5, 126.6, 124.5, 122.1, 121.4	Not Specified
2-Hydroxybenzothiazole	170.1	152.0, 131.0, 125.0, 123.0, 121.5, 120.9	Not Specified

Table 3: Key IR Absorption Bands (cm⁻¹)

Compound	N-H / S-H / O-H Stretch	C=N / C=S / C=O Stretch	Aromatic C-H Stretch	C-S Stretch
Benzothiazole	-	1510[3]	3065[3]	600-700[4]
2-Aminobenzothiazole	3436 (-NH ₂)[5]	1600-1670[4]	3000-3100[4]	600-700[4]
2-Mercaptobenzothiazole	2550-2600 (-SH)	1085 (C=S)	3000-3100	600-700[4]
2-Hydroxybenzothiazole	3100-3300 (-NH, broad)	1680 (C=O)	3000-3100	600-700

Note: 2-Hydroxybenzothiazole exists predominantly as its tautomer, 2(3H)-benzothiazolone, which is reflected in the IR data showing C=O and N-H stretches.

Table 4: UV-Visible Absorption & Mass Spectrometry Data

Compound	UV-Vis λ_{max} (nm)	Solvent	Mass Spec [M+H] ⁺ (m/z)
Benzothiazole	220, 250, 285[6]	Not Specified	136.0215[7]
2-Aminobenzothiazole	208, 261, 320[8]	Not Specified	151.0330[2]
2-Mercaptobenzothiazole	328	Ethanol	168.0012
2-Hydroxybenzothiazole	278	Ethanol	152.0221

Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic instrumentation. Below are generalized methodologies for each key experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample (5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).^[1] Tetramethylsilane (TMS) is often used as an internal standard. Proton (^1H) and Carbon-13 (^{13}C) NMR spectra are recorded on a spectrometer, such as a Bruker 600 MHz instrument.^[9] Chemical shifts are reported in parts per million (ppm) relative to the solvent's residual peak or TMS. Data processing involves Fourier transformation of the free induction decay (FID) signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet.^[10] The spectrum is then recorded using an FT-IR spectrometer (e.g., a Perkin Elmer instrument) by passing infrared radiation through the sample.^[3] The resulting spectrum shows the absorption of IR radiation at specific wavenumbers (cm^{-1}), corresponding to the vibrational frequencies of the functional groups within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or dichloromethane, with concentrations typically in the micromolar range.^[11] The solution is placed in a quartz cuvette. The absorption spectrum is recorded using a UV-Vis spectrophotometer (e.g., a Cary 100 Bio) over a specific wavelength range, typically 200-800 nm.^[12] The wavelengths of maximum absorbance (λ_{max}) are identified from the resulting spectrum.

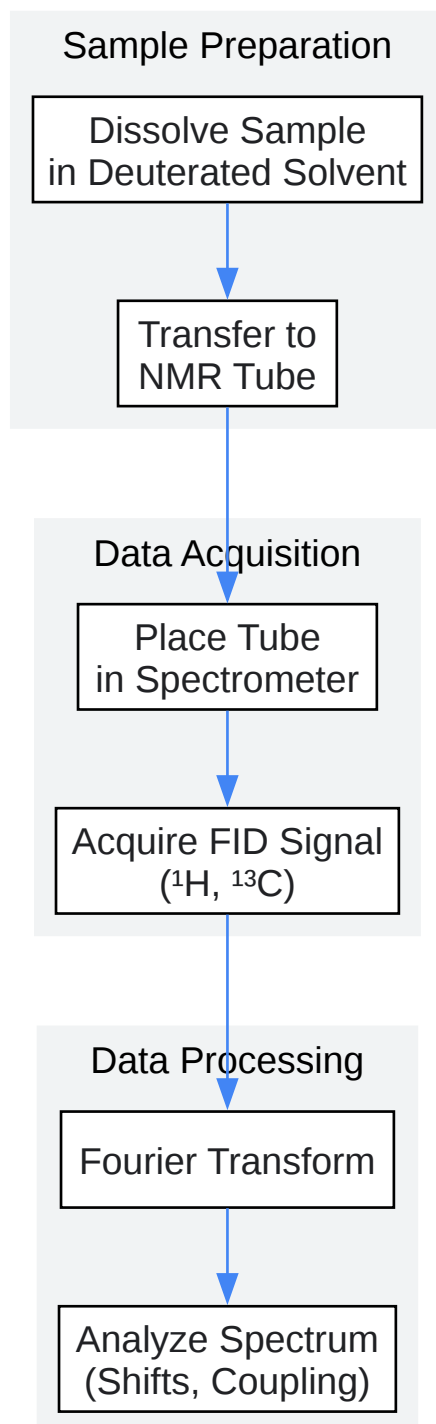
Mass Spectrometry (MS)

A sample is introduced into the mass spectrometer, where it is ionized. Techniques like Electrospray Ionization (ESI) are common for these types of molecules.^[13] The ionized molecules and their fragments are then separated based on their mass-to-charge ratio (m/z) by an analyzer (e.g., Time-of-Flight (TOF) or Quadrupole).^{[14][15]} The resulting mass spectrum provides information about the molecular weight and the fragmentation pattern of the

compound. For high-resolution mass spectrometry (HRMS), a precise mass is obtained, which can be used to confirm the elemental composition.[2]

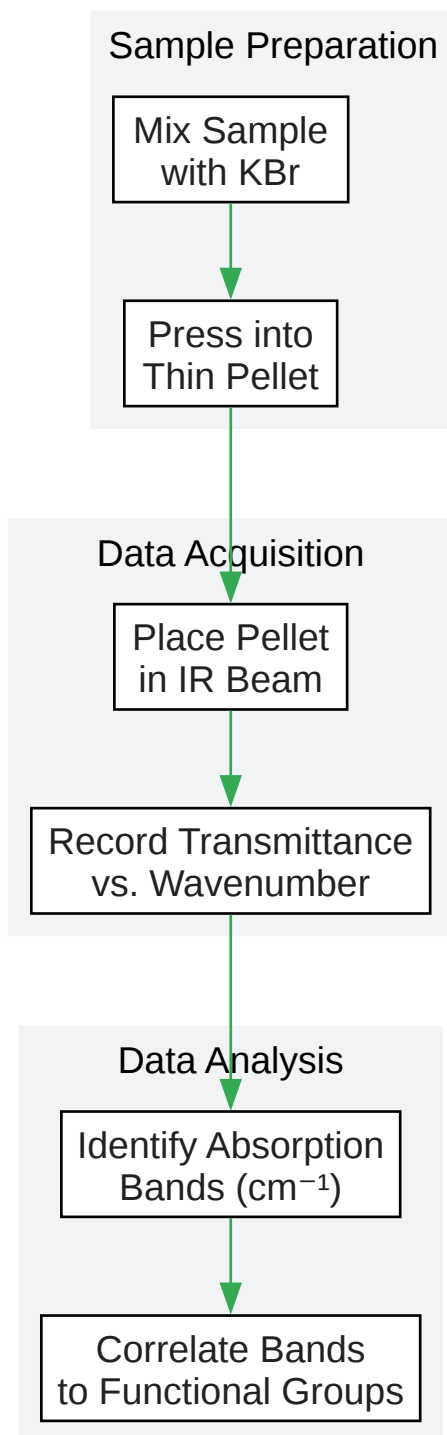
Visualization of Experimental Workflows

The following diagrams illustrate the generalized workflows for the acquisition of spectral data.



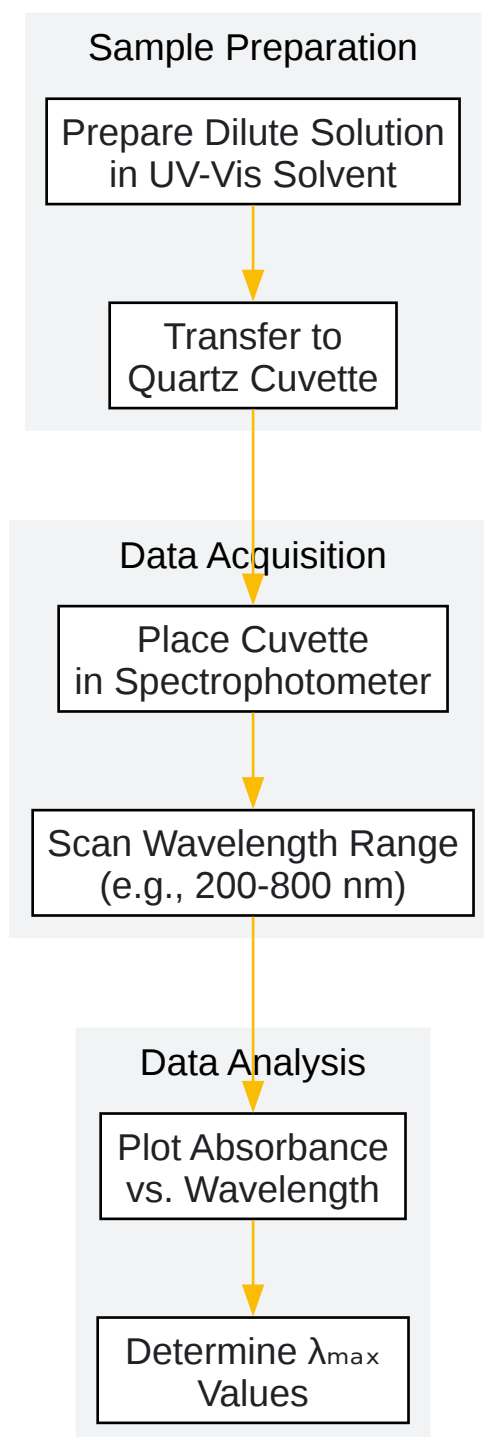
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Caption: General workflow for NMR Spectroscopy.



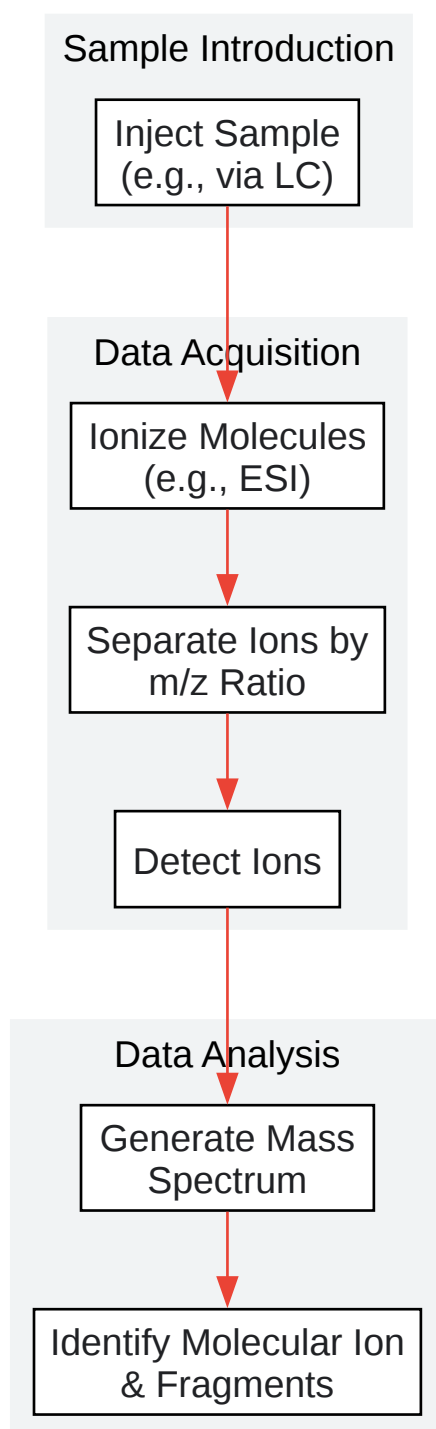
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Caption: General workflow for FT-IR Spectroscopy.



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Caption: General workflow for UV-Vis Spectroscopy.



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Caption: General workflow for Mass Spectrometry.

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